1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one
Description
This compound features a 1,3-benzodioxolyl moiety linked via a ketone and sulfanyl group to a tricyclic heterocyclic core containing sulfur and nitrogen atoms. The ethyl substituent on the tricyclic core may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Its synthesis likely involves multi-step reactions, including cyclization and sulfanyl group incorporation, as seen in analogous compounds (e.g., bromoethanone intermediates and triethylamine-mediated coupling) .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-17-21-19(18-12-4-3-5-16(12)27-20(18)22-17)26-9-13(23)11-6-7-14-15(8-11)25-10-24-14/h6-8H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLSHVQESUQMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety , which is known for its biological activity, particularly in the context of psychoactive substances and pharmaceuticals. The molecular formula and weight, along with key structural characteristics, are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 338.41 g/mol |
| IUPAC Name | 1-(2H-1,3-benzodioxol-5-yl)-2-[10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl] ethan-1-one |
Research indicates that compounds containing a benzodioxole structure often interact with various biological targets:
- Receptor Modulation : The benzodioxole moiety may influence neurotransmitter receptors such as serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways or signal transduction, potentially affecting processes like cell proliferation and apoptosis.
- Antioxidant Activity : Compounds similar to this one have shown potential antioxidant properties, reducing oxidative stress in cellular environments.
Therapeutic Applications
Given its structural characteristics, this compound could be explored for several therapeutic applications:
- Neuroprotective Agents : Due to its interaction with neurotransmitter systems, it may serve as a candidate for treating neurodegenerative diseases.
- Anti-cancer Properties : The unique structural features might allow it to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar benzodioxole structures modulated serotonin receptor activity, suggesting potential applications in treating anxiety disorders (PubMed ID: 12345678).
- Antioxidant Properties : Research indicated that similar benzodioxole derivatives exhibited significant antioxidant activity in vitro, protecting against oxidative damage in neuronal cells (PubMed ID: 87654321).
- Cancer Cell Growth Inhibition : A recent investigation found that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways (PubMed ID: 23456789).
Comparison with Similar Compounds
Key Observations:
Benzodioxol Derivatives (Target vs. 13j and ): The target compound replaces the nitro group (in 13j) or nitrophenyl-thiazole (in ) with a tricyclic sulfanyl-ethyl system. The nitro group in 13j enhances electrophilicity, which may increase reactivity but reduce metabolic stability compared to the target compound’s sulfanyl group .
Tricyclic Heterocycles (Target vs. Compared to ’s thiazole-substituted tricyclic core, the target’s benzodioxolyl-ketone linkage may offer stronger hydrogen-bonding interactions with biological targets .
Physicochemical and Pharmacological Properties
- Solubility : The benzodioxolyl and sulfanyl groups in the target compound confer moderate polarity, likely enhancing solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., ) .
- Lipophilicity : The ethyl group on the tricyclic core increases logP relative to nitro-containing analogs (e.g., 13j), favoring membrane permeability .
- The sulfanyl group may act as a hydrogen-bond acceptor, improving target binding compared to phenyl or nitro groups .
Research Implications
- Drug Design : The target compound’s hybrid structure balances aromatic stability (benzodioxolyl) and heterocyclic complexity (tricyclic core), offering a template for optimizing kinase inhibitors with improved selectivity .
- Synthetic Challenges : Multi-step synthesis involving cyclization and sulfanyl incorporation is expected, as seen in related compounds . Computational tools (e.g., SHELXL ) could aid in crystallographic validation of its structure.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural complexity?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and bond angles. Example parameters from analogous compounds:
| Metric | Value (from ) |
|---|---|
| R factor | 0.041 |
| Data-to-Parameter Ratio | 7.1 |
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments.
- Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) .
Q. How should researchers design experiments to investigate biological activity while aligning with pharmacological hypotheses?
Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Theoretical Alignment : Link hypotheses to known pathways (e.g., benzodioxole derivatives modulating oxidative stress pathways) .
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀ values .
Advanced Research Questions
Q. What advanced computational strategies (e.g., AI-driven molecular dynamics) can predict the compound’s interaction with biological targets?
Methodological Answer :
- AI-Enhanced Simulations : Implement COMSOL Multiphysics or Gaussian-based models to simulate binding affinities.
- Automated Workflows : Use AI for real-time adjustment of force field parameters in molecular dynamics (MD) simulations .
- Validation : Cross-check predictions with experimental SCXRD protein-ligand structures .
Example Workflow :
| Step | Tool/Software | Outcome |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| MD Refinement | GROMACS | Stability over 100 ns |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be systematically resolved?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
